molecular formula C13H18N2O5 B2944370 ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate CAS No. 55508-76-4

ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate

Cat. No.: B2944370
CAS No.: 55508-76-4
M. Wt: 282.296
InChI Key: OXVLHYLQPYDXCR-RIYZIHGNSA-N
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Description

Ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate is a chemical compound known for its versatile applications in various fields of scientific research. The compound features a trimethoxyphenyl group, which is a six-membered electron-rich ring, making it a valuable core in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate typically involves the reaction of ethyl carbamate with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted carbamates .

Scientific Research Applications

Ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-cancer, anti-fungal, and anti-bacterial properties.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer, Alzheimer’s, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a critical role in binding to target proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). This binding inhibits the activity of these proteins, leading to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate is unique due to its specific trimethoxyphenyl group, which enhances its binding affinity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and medical research applications .

Properties

IUPAC Name

ethyl N-[(3,4,5-trimethoxyphenyl)methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-5-20-13(16)15-14-8-9-6-10(17-2)12(19-4)11(7-9)18-3/h6-8H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVLHYLQPYDXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970861
Record name Ethyl hydrogen [(3,4,5-trimethoxyphenyl)methylidene]carbonohydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55508-76-4
Record name Ethyl hydrogen [(3,4,5-trimethoxyphenyl)methylidene]carbonohydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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